molecular formula C9H4ClFIN B1436260 4-Chloro-8-fluoro-3-iodoquinoline CAS No. 1431363-50-6

4-Chloro-8-fluoro-3-iodoquinoline

Cat. No.: B1436260
CAS No.: 1431363-50-6
M. Wt: 307.49 g/mol
InChI Key: DQHPXFMRRZAKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-fluoro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFIN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as chlorine, fluorine, and iodine into the quinoline structure enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-3-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-fluoro-3-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities and chemical properties .

Scientific Research Applications

4-Chloro-8-fluoro-3-iodoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

  • 4-Chloroquinoline
  • 8-Fluoroquinoline
  • 3-Iodoquinoline

Comparison: 4-Chloro-8-fluoro-3-iodoquinoline is unique due to the presence of three different halogen atoms in its structure. This multi-halogenation enhances its chemical reactivity and biological activity compared to other quinoline derivatives with fewer or different halogen substitutions. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

4-chloro-8-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFIN/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHPXFMRRZAKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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